molecular formula C8H9NO2 B8692710 N-[(4-Hydroxyphenyl)methyl]formamide CAS No. 86386-69-8

N-[(4-Hydroxyphenyl)methyl]formamide

Cat. No.: B8692710
CAS No.: 86386-69-8
M. Wt: 151.16 g/mol
InChI Key: JCDWXESTXVUQNR-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]formamide is a formamide derivative featuring a benzyl group substituted with a hydroxyl group at the para position. Its molecular formula is C₈H₉NO₂ (molecular weight: 151.16 g/mol). This compound serves as a key intermediate in the synthesis of norbelladine analogs and galanthamine derivatives, which are explored for anti-Alzheimer drug development . The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

CAS No.

86386-69-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]formamide

InChI

InChI=1S/C8H9NO2/c10-6-9-5-7-1-3-8(11)4-2-7/h1-4,6,11H,5H2,(H,9,10)

InChI Key

JCDWXESTXVUQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(4-Hydroxyphenyl)methyl]formamide with structurally related formamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Method
This compound C₈H₉NO₂ 151.16 4-hydroxyphenyl, formamide Not reported Acid-mediated dealkylation
N-(4-Methoxybenzyl)formamide C₉H₁₁NO₂ 165.19 4-methoxy, formamide N/A Palladium coupling
N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide C₁₆H₁₅BrN₂O₄ 379.21 Bromo, methoxy, di-substituted 94–96 BCl₃-mediated dealkylation
(Z)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ 163.18 Styryl (Z), formamide Not reported Fungal extraction
N-(4-Fluorophenyl)-N-(2-methoxybiphenyl-4-yl)formamide C₂₀H₁₇FNO₂ 322.36 Fluoro, methoxy, biphenyl Not reported Pd-mediated cross-coupling

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., hydroxyl, methoxy) increase solubility in polar solvents but may reduce thermal stability. Bromo and fluoro substituents (electron-withdrawing) enhance electrophilicity, affecting reactivity in cross-coupling reactions .
  • Melting Points : Brominated analogs (e.g., 94–96°C for compound 5 in ) exhibit lower melting points compared to simpler formamides, likely due to reduced crystallinity from bulky substituents.

Spectroscopic and Reactivity Comparisons

  • IR Spectroscopy : The C=O stretch in formamides typically appears near 1680–1700 cm⁻¹. For example, N-(4-fluorophenyl) derivatives show a C=O stretch at 1686 cm⁻¹ , while methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)formamide) may exhibit slight shifts due to resonance effects.
  • NMR Data : The para-hydroxyl group in this compound deshields aromatic protons, resulting in downfield shifts (e.g., δ 7.2–7.4 ppm for H-NMR) . Styryl-substituted analogs () display distinct olefinic proton signals (δ 6.5–7.0 ppm) due to conjugation.

Industrial Relevance

  • Galanthamine Synthesis : this compound derivatives are intermediates in anti-Alzheimer drug synthesis, though challenges remain in cyclization efficiency .
  • Antimicrobial Agents : Styryl and halogenated analogs are explored for topical antibiotics due to their biofilm-disrupting properties .

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